molecular formula C18H25N3O3S B5679884 (1S*,5R*)-3-benzoyl-6-(1-pyrrolidinylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-benzoyl-6-(1-pyrrolidinylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5679884
M. Wt: 363.5 g/mol
InChI Key: KJWIXHYQXQSIRM-DOTOQJQBSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic compounds often involves multi-step processes, including the formation of the bicyclic framework and subsequent functionalization. For example, the process improvement in the synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane involved dehydration, cyclization, and reduction steps, showcasing the complexity of synthesizing such structures (Chen Zhi-we, 2013).

Molecular Structure Analysis

Molecular structure analysis of bicyclic compounds like the one often reveals interesting conformations and bonding patterns. For instance, the forced twin-chair conformation observed in certain bicyclic compounds indicates the structural rigidity and specific spatial arrangement of atoms within the molecule, which can significantly influence its chemical behavior and interactions (C. Sakthivel & R. Jeyaraman, 2010).

Chemical Reactions and Properties

Bicyclic compounds often exhibit unique reactivity due to their strained structures. The synthesis and transformations of related compounds, such as 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane, involve reactions like reduction, debenzylation, and cyclization, highlighting the diverse chemical properties these molecules can exhibit (E. S. Nikit-skaya & L. Yakhontov, 1970).

Physical Properties Analysis

The physical properties of bicyclic compounds, including melting points, solubility, and crystalline structure, are closely related to their molecular structure. The detailed analysis of crystal structures can provide insights into intermolecular interactions, packing arrangements, and stability of these compounds (P. R. Meehan et al., 1997).

properties

IUPAC Name

phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c22-18(16-6-2-1-3-7-16)19-12-15-8-9-17(14-19)21(13-15)25(23,24)20-10-4-5-11-20/h1-3,6-7,15,17H,4-5,8-14H2/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWIXHYQXQSIRM-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CC3CCC2CN(C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl-[(1S,5R)-6-pyrrolidin-1-ylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone

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